1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine 1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13485657
InChI: InChI=1S/C11H13BrN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3
SMILES:
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine

CAS No.:

Cat. No.: VC13485657

Molecular Formula: C11H13BrN2O

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine -

Specification

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
IUPAC Name (3-aminoazetidin-1-yl)-(3-bromo-4-methylphenyl)methanone
Standard InChI InChI=1S/C11H13BrN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3
Standard InChI Key YITDGOPDKMZWIL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine features a four-membered azetidine ring substituted with an amine group at the 3-position and a 3-bromo-4-methylbenzoyl moiety at the 1-position. The molecular formula is C12_{12}H13_{13}BrN2_2O, with a molecular weight of 297.15 g/mol (estimated via PubChem algorithms) .

Stereochemical Considerations

While no experimental crystallographic data exists for this specific compound, analogous azetidine derivatives exhibit planar geometry at the amide bond and puckering in the azetidine ring . The bromine atom at the 3-position of the benzoyl group introduces steric and electronic effects that influence reactivity.

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

  • 3-Bromo-4-methylbenzoic acid (aryl precursor)

  • Azetidin-3-amine (heterocyclic base)

A plausible route involves coupling these fragments via amide bond formation, though no direct synthesis literature exists for this exact molecule.

Proposed Synthesis Route

Based on analogous procedures for 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine and 5-bromo-1-methylpyrazole derivatives :

  • Synthesis of 3-Bromo-4-methylbenzoic Acid

    • Bromination of 4-methylbenzoic acid using Br2_2/FeBr3_3 (electrophilic aromatic substitution).

    • Purification via recrystallization.

  • Activation of Carboxylic Acid

    • Conversion to acid chloride using SOCl2_2 or oxalyl chloride.

  • Coupling with Azetidin-3-amine

    • React acid chloride with azetidin-3-amine in presence of base (e.g., Et3_3N) in anhydrous THF.

  • Workup and Purification

    • Column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical Parameters:

  • Reaction temperature: 0°C → RT for coupling step.

  • Yield optimization: ~40-60% based on similar benzoylazetidine syntheses .

Physicochemical Properties

Spectroscopic Characterization

Hypothetical Data (extrapolated from ):

TechniqueKey Features
IR (cm⁻¹)3300 (N-H stretch), 1650 (C=O amide), 600 (C-Br)
1^1H NMRδ 7.8 (d, Ar-H), 7.5 (s, Ar-H), 4.2 (m, azetidine CH2_2), 2.4 (s, CH3_3)
13^13C NMRδ 170 (C=O), 135-125 (Ar-C), 55 (azetidine C-N), 21 (CH3_3)

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield .

  • Biological Screening: Prioritize in vitro assays against helminthic proteases .

  • Derivatization: Explore substitutions at the 4-methyl position (e.g., CF3_3, OH) for enhanced activity.

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